molecular formula C19H26O8S B3423867 [5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate CAS No. 3253-75-6

[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate

Cat. No. B3423867
CAS RN: 3253-75-6
M. Wt: 414.5 g/mol
InChI Key: FOVFLADZRUACHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate” is a complex organic compound. It is related to the compound “2,2-Dimethyl-1,3-dioxolane-4-methanol”, which has a molecular formula of C6H12O3 and a molecular weight of 132.1577 . This compound is also known as (S)-Glyceraldehyde acetonide .


Molecular Structure Analysis

The molecular structure of the related compound “2,2-Dimethyl-1,3-dioxolane-4-methanol” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “2,2-Dimethyl-1,3-dioxolane-4-methanol” include a molecular weight of 132.1577, a refractive index of 1.434, a boiling point of 72-73 °C/8 mmHg, and a density of 1.062 g/mL at 25 °C .

Scientific Research Applications

Liquid Crystal Dimers and Twist-bend Nematic Phase

Research on methylene-linked liquid crystal dimers, such as CN-5-CN and 1O-5-O1, has shown these compounds exhibit unique transitional properties including a twist-bend nematic phase. This phase is attributed to a negative bend elastic constant resulting from the bent geometry of the dimers, which could have implications for the development of new liquid crystal technologies (Henderson & Imrie, 2011).

Lignin Model Compounds and Acidolysis

Studies on the acidolysis of lignin model compounds have provided insights into the mechanisms of bond cleavage, highlighting the significant role of the γ-hydroxymethyl group and the hydride transfer mechanism. This research contributes to understanding the chemical breakdown of lignin, a major component of plant biomass, which is essential for the development of sustainable biofuels and chemicals (Yokoyama, 2015).

Brominated Flame Retardants

The occurrence of novel brominated flame retardants (NBFRs) in indoor environments and their potential risks have been critically reviewed. This research underscores the need for more studies on the environmental fate and toxicity of these compounds, which are used to reduce the flammability of consumer goods (Zuiderveen, Slootweg, & de Boer, 2020).

Plastic Scintillators

Research on plastic scintillators based on polymethyl methacrylate (PMMA) has explored the use of various luminescent dyes to improve their scintillation efficiency and stability. This has implications for the development of materials for radiation detection and measurement (Salimgareeva & Kolesov, 2005).

Furan Derivatives from Plant Biomass

The conversion of plant biomass into furan derivatives represents a promising avenue for creating sustainable polymers, functional materials, and fuels. Furan derivatives, such as 5-hydroxymethylfurfural (HMF), are versatile platform chemicals that can replace non-renewable hydrocarbon sources in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

properties

IUPAC Name

[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVFLADZRUACHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13964-21-1, 3253-75-6
Record name Allofuranose, diisopropylidene, p-toluenesulfona
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013964211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.